molecular formula C10H9ClN2O2 B1442968 [Amino(4-chlorophenyl)methylidene]amino prop-2-enoate CAS No. 1315376-72-7

[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate

Cat. No.: B1442968
CAS No.: 1315376-72-7
M. Wt: 224.64 g/mol
InChI Key: KAHKDWZHMZKYRS-UHFFFAOYSA-N
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Description

[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.

Scientific Research Applications

[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino(4-chlorophenyl)methylidene]amino prop-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with aminoacrylate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • [Amino(4-bromophenyl)methylidene]amino prop-2-enoate
  • [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate
  • [Amino(4-methylphenyl)methylidene]amino prop-2-enoate

Uniqueness

[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-9(14)15-13-10(12)7-3-5-8(11)6-4-7/h2-6H,1H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHKDWZHMZKYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)ON=C(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate

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